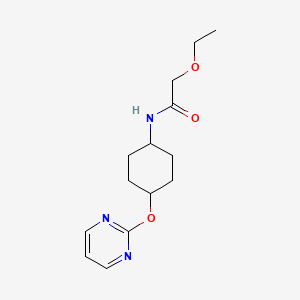
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a fascinating organic compound known for its wide range of applications in various scientific fields. This compound features a unique structural composition, incorporating both pyrimidine and cyclohexyl groups, which contribute to its distinctive chemical behavior and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves a multi-step process:
Starting Materials: : Ethoxyacetic acid and 4-(pyrimidin-2-yloxy)cyclohexanamine are common starting materials.
Reaction Conditions: : The reaction begins with the activation of ethoxyacetic acid by converting it to its acyl chloride form using thionyl chloride or oxalyl chloride.
Condensation: : The acyl chloride reacts with 4-(pyrimidin-2-yloxy)cyclohexanamine in the presence of a base such as triethylamine or pyridine to form the desired amide bond.
Purification: : The crude product is then purified using techniques like recrystallization or column chromatography to yield high-purity this compound.
Industrial Production Methods: While the detailed industrial production methods are often proprietary, they generally involve scaling up the laboratory synthesis protocols with appropriate modifications to enhance yield and purity. Continuous flow reactors and automated purification systems are commonly employed in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or enhance its reactivity.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify the amide group, leading to different derivatives.
Substitution: : Nucleophilic substitution reactions involving halogenating agents can replace specific functional groups, tailoring the compound's properties.
Common Reagents and Conditions: Typical reagents include:
Hydrogen peroxide (oxidation)
Lithium aluminum hydride (reduction)
Hydrochloric acid (acidic conditions for hydrolysis)
Major Products Formed: Major products vary depending on the reaction type but may include:
Oxidized derivatives with additional functional groups.
Reduced amide derivatives.
Substituted compounds with varied functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide finds applications in several research areas:
Chemistry: : It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: : This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.
Industry: : It has applications in developing specialty chemicals and advanced materials.
Mecanismo De Acción
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways.
Pathways Involved: : Its action could modulate signaling pathways related to cell growth, metabolism, or immune response, although precise pathways depend on the specific application.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features:
Ethoxy Group: : Enhances solubility and reactivity.
Pyrimidin-2-yloxy Group: : Contributes to its potential biological activities.
List of Similar Compounds
N-(2-(pyrimidin-2-yloxy)ethyl)acetamide
4-(pyrimidin-2-yloxy)benzamide
2-ethoxy-N-(4-aminocyclohexyl)acetamide
Hope this fits the bill for your article on this compound. Anything you want to tweak or elaborate on?
Propiedades
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-19-10-13(18)17-11-4-6-12(7-5-11)20-14-15-8-3-9-16-14/h3,8-9,11-12H,2,4-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELZKCIKMBFSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














